molecular formula C18H9Br4NO3 B15074579 2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid CAS No. 54914-90-8

2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid

Cat. No.: B15074579
CAS No.: 54914-90-8
M. Wt: 606.9 g/mol
InChI Key: JWPBFQCSPZQAFH-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid is a brominated aromatic compound with the molecular formula C18H9Br4NO3 and a molecular weight of 606.885 g/mol . This compound is characterized by its high bromine content and the presence of a naphthalene moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve the desired bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent bromination. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the naphthalene moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in various scientific research applications.

Properties

CAS No.

54914-90-8

Molecular Formula

C18H9Br4NO3

Molecular Weight

606.9 g/mol

IUPAC Name

2,3,4,5-tetrabromo-6-(naphthalen-1-ylcarbamoyl)benzoic acid

InChI

InChI=1S/C18H9Br4NO3/c19-13-11(12(18(25)26)14(20)16(22)15(13)21)17(24)23-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,23,24)(H,25,26)

InChI Key

JWPBFQCSPZQAFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O

Origin of Product

United States

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